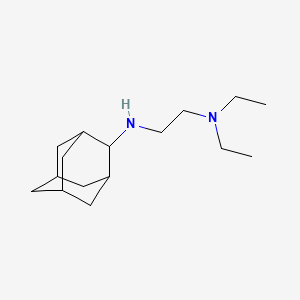![molecular formula C17H16ClN3O B5221290 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5221290.png)
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of ortho-phenylenediamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is then purified using solvents like hexane and water.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For instance, it can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting nuclear factor-κB (NF-κB) signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-Chlorobenzimidazole: Exhibits moderate to good inhibitory properties against Staphylococcus aureus and Mycobacterium tuberculosis.
2-(3’-Methoxyphenyl)benzimidazole-4-carboxamide: Used in drug development for its potential therapeutic applications.
Uniqueness
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride stands out due to its specific substitution pattern, which enhances its pharmacological activity and selectivity. The presence of the methoxy group at the 4-position of the phenyl ring contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O.ClH/c1-19-15-5-3-4-6-16(15)20-11-14(18-17(19)20)12-7-9-13(21-2)10-8-12;/h3-11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEYIXYZEQVIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium 3-[2-(2-thioxobutylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]-1-propanesulfonate](/img/structure/B5221222.png)
![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5221224.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B5221230.png)
![5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5221235.png)
![5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B5221239.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)
![3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5221266.png)
![4-propoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5221280.png)



